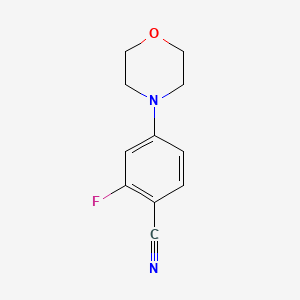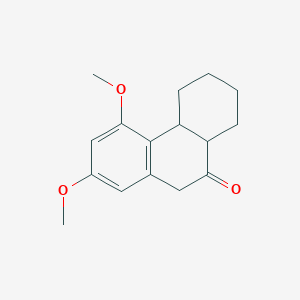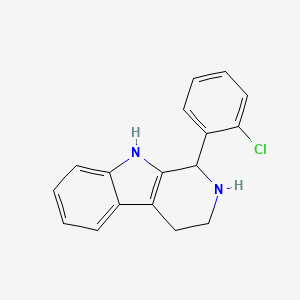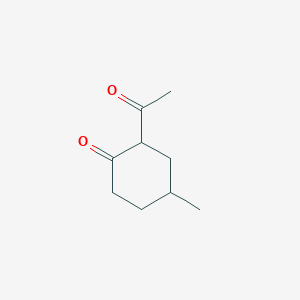![molecular formula C9H8FN3O3 B8770504 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-](/img/structure/B8770504.png)
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is a heterocyclic compound with a unique structure that includes an ethoxy group, a fluorine atom, and a nitro group attached to a pyrrolo[2,3-b]pyridine core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitro Group: Nitration is carried out using a nitrating agent such as nitric acid or a nitrating mixture.
Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group modulates its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
- 5-methoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-3-nitro- is unique due to the presence of the ethoxy group, which imparts distinct physicochemical properties compared to its analogs. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H8FN3O3 |
|---|---|
Molekulargewicht |
225.18 g/mol |
IUPAC-Name |
5-ethoxy-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8FN3O3/c1-2-16-6-4-12-9-7(8(6)10)5(3-11-9)13(14)15/h3-4H,2H2,1H3,(H,11,12) |
InChI-Schlüssel |
MYWQJEBBAUUJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CN=C2C(=C1F)C(=CN2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














